Cas no 65017-43-8 (Pyridine, 2,6-dibromo-3-(phenylmethoxy)-)

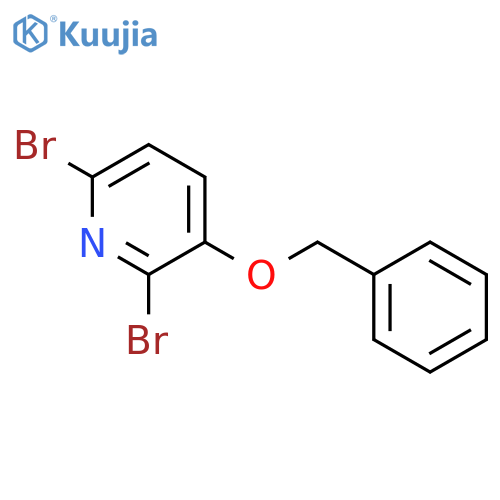

65017-43-8 structure

商品名:Pyridine, 2,6-dibromo-3-(phenylmethoxy)-

CAS番号:65017-43-8

MF:C12H9Br2NO

メガワット:343.013961553574

MDL:MFCD34564031

CID:4104199

PubChem ID:12368281

Pyridine, 2,6-dibromo-3-(phenylmethoxy)- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2,6-dibromo-3-(phenylmethoxy)-

- 3-(Benzyloxy)-2,6-dibromopyridine

- MFCD34564031

- E98163

- 65017-43-8

-

- MDL: MFCD34564031

- インチ: InChI=1S/C12H9Br2NO/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2

- InChIKey: DRUFQFPBPRZPTP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 342.90304Da

- どういたいしつりょう: 340.90509Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 22.1Ų

Pyridine, 2,6-dibromo-3-(phenylmethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB605508-1g |

3-(Benzyloxy)-2,6-dibromopyridine; . |

65017-43-8 | 1g |

€155.30 | 2024-07-19 | ||

| Aaron | AR022IG3-250mg |

3-(benzyloxy)-2,6-dibromopyridine |

65017-43-8 | 95% | 250mg |

$500.00 | 2025-02-17 | |

| AstaTech | E98163-1/G |

3-(BENZYLOXY)-2,6-DIBROMOPYRIDINE |

65017-43-8 | 95% | 1g |

$109 | 2023-09-18 | |

| Aaron | AR022IG3-1g |

3-(benzyloxy)-2,6-dibromopyridine |

65017-43-8 | 95% | 1g |

$800.00 | 2025-02-17 | |

| abcr | AB605508-5g |

3-(Benzyloxy)-2,6-dibromopyridine; . |

65017-43-8 | 5g |

€423.50 | 2024-07-19 | ||

| AstaTech | E98163-5/G |

3-(BENZYLOXY)-2,6-DIBROMOPYRIDINE |

65017-43-8 | 95% | 5g |

$328 | 2023-09-18 | |

| AstaTech | E98163-25/G |

3-(BENZYLOXY)-2,6-DIBROMOPYRIDINE |

65017-43-8 | 95% | 25g |

$985 | 2023-09-18 | |

| abcr | AB605508-10g |

3-(Benzyloxy)-2,6-dibromopyridine; . |

65017-43-8 | 10g |

€682.10 | 2024-07-19 | ||

| abcr | AB605508-25g |

3-(Benzyloxy)-2,6-dibromopyridine; . |

65017-43-8 | 25g |

€1287.50 | 2024-07-19 |

Pyridine, 2,6-dibromo-3-(phenylmethoxy)- 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

65017-43-8 (Pyridine, 2,6-dibromo-3-(phenylmethoxy)-) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65017-43-8)Pyridine, 2,6-dibromo-3-(phenylmethoxy)-

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):251/404/763